

Pharmacological Profile of Anavex 1-41: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Anavex 1-41

Cat. No.: B13992962

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An in-depth technical guide on the core pharmacological properties of **Anavex 1-41** as a mixed ligand, intended for researchers, scientists, and drug development professionals.

Anavex 1-41 (Tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanmethanamine hydrochloride) is a novel, small molecule compound with a complex pharmacological profile, demonstrating potential therapeutic applications in neurodegenerative and neuropsychiatric disorders. Its primary mechanism of action is characterized by its activity as a mixed ligand, engaging multiple receptor systems to produce a synergistic effect on neuronal health and function. This technical guide provides a comprehensive overview of the pharmacological characteristics of **Anavex 1-41**, including its binding affinities, functional activities, and the signaling pathways it modulates.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the quantitative data regarding the binding affinity and functional efficacy of **Anavex 1-41** at its primary molecular targets.

Table 1: Binding Affinity of **Anavex 1-41** for Sigma (σ) and Muscarinic (M) Receptors

Receptor Subtype	Binding Affinity (Ki)
Sigma-1 (σ_1)	44 nM[1]
Sigma-2 (σ_2)	3.9 μ M[1]
Muscarinic M ₁	18.5 nM[1]
Muscarinic M ₂	114 nM[1]
Muscarinic M ₃	50 nM[1]
Muscarinic M ₄	77 nM[1]

Data from competitive binding assays.[1]

Table 2: Functional Activity Profile of **Anavex 1-41**

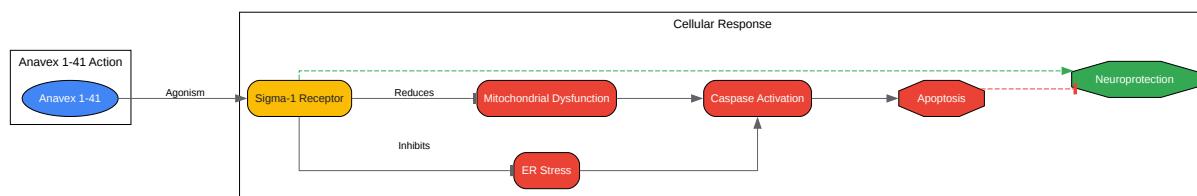
Target	Functional Activity	Median Efficacy
Sigma-1 (σ_1) Receptor	Agonist[2]	-
Muscarinic M ₁ Receptor	Agonist[1]	1 μ M[1]
Muscarinic M ₂ Receptor	Antagonist[1]	1 μ M[1]
Muscarinic M ₃ Receptor	Antagonist[1]	0.3 μ M[1]
Sodium (Na ⁺) Channels	Modulator/Inhibitor[3]	-
Chloride (Cl ⁻) Channels	Modulator[4]	-

Core Mechanisms of Action and Signaling Pathways

Anavex 1-41's therapeutic potential stems from its synergistic engagement of the sigma-1 and muscarinic receptor systems.[4] The sigma-1 receptor, an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, plays a crucial role in regulating cellular stress responses and calcium homeostasis.[2] Muscarinic receptors are pivotal in mediating cholinergic neurotransmission, which is essential for cognitive processes.

Neuroprotective Signaling Pathway

The neuroprotective effects of **Anavex 1-41** are primarily attributed to its agonistic activity at the sigma-1 receptor.[5] This engagement is hypothesized to modulate calcium mobilization within neurons, counteracting the detrimental effects of ER stress, a key factor in neurodegeneration.[5] By stabilizing the ER and mitochondrial function, **Anavex 1-41** has been shown to prevent the expression of pro-apoptotic proteins such as caspase-3 and caspase-12, thereby inhibiting programmed cell death.[2][4]

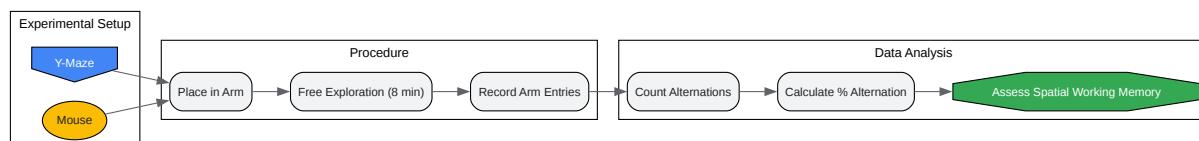
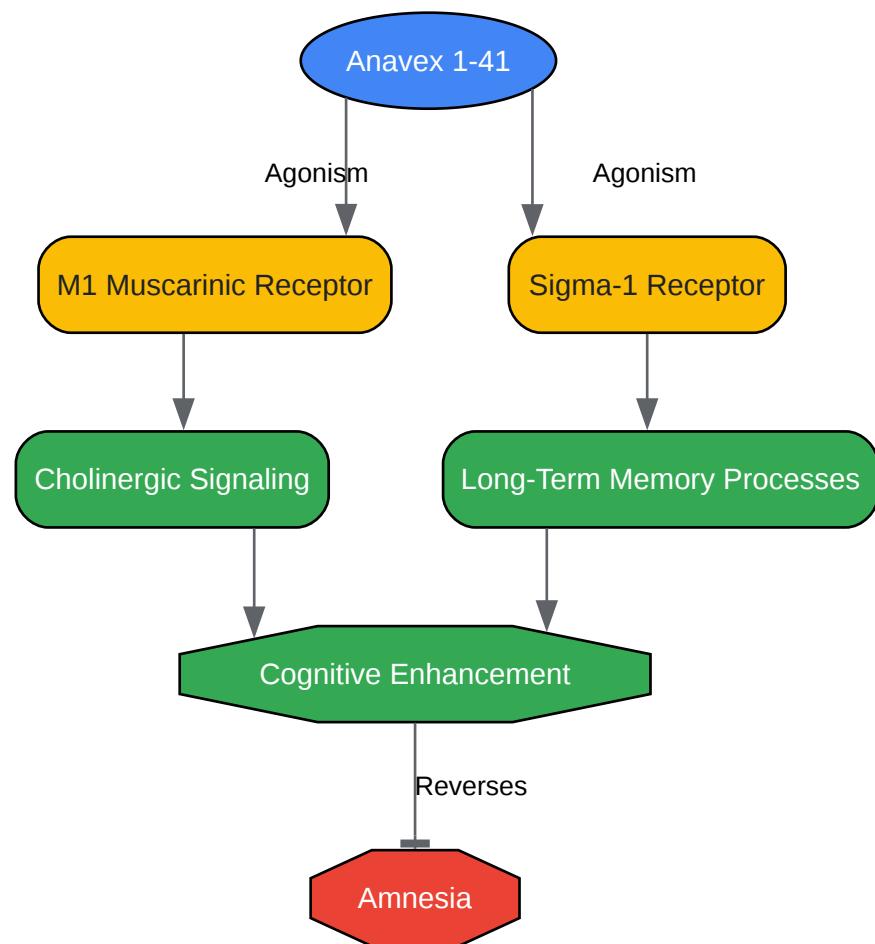


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Caption: Neuroprotective signaling pathway of **Anavex 1-41**.

Anti-Amnesic Signaling Pathway

The anti-amnesic properties of **Anavex 1-41** involve a dual mechanism, acting on both sigma-1 and muscarinic receptors.[1][3] Its agonism at the M1 muscarinic receptor is thought to enhance cholinergic signaling, which is crucial for learning and memory. Simultaneously, its activity at the sigma-1 receptor contributes to long-term memory processes.[1] This combined action allows **Anavex 1-41** to effectively reverse cognitive deficits in preclinical models of amnesia.[6]



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